REACTION_CXSMILES
|
[K+].[Br:2][C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([O-:12])=[O:11])[CH:4]=1.[CH2:13](O)[CH3:14]>OS(O)(=O)=O.C([O-])(O)=O.[Na+]>[CH2:13]([O:11][C:10]([C:5]1[CH:4]=[C:3]([Br:2])[CH:8]=[C:7]([CH3:9])[N:6]=1)=[O:12])[CH3:14] |f:0.1,4.5|
|
Name
|
|
Quantity
|
253 mg
|
Type
|
reactant
|
Smiles
|
[K+].BrC1=CC(=NC(=C1)C)C(=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted three times with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified on prep
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=CC(=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |